PEG4 Linker Length Optimizes Ternary Complex Formation in PROTACs Compared to PEG2 and PEG6
In a systematic study of Retro-2-based PROTACs, the PEG4 linker (four ethylene glycol units) was found to be a critical determinant of GSPT1 degradation efficiency. PROTACs constructed with a PEG2 linker failed to induce degradation, whereas the PEG4-containing analog achieved measurable degradation, highlighting a length-dependent switch in biological activity [1]. While this study did not directly test Br-PEG4-CH2-Boc, it provides class-level evidence that the PEG4 spacer—the same core spacer present in Br-PEG4-CH2-Boc—occupies a distinct conformational space that is not functionally interchangeable with PEG2 or PEG6 in this context. Additionally, the calculated end-to-end distance for a PEG4 chain is approximately 1.6-1.8 nm, which aligns with the optimal distance for bridging many E3 ligase and target protein binding pockets, as corroborated by crystallographic studies of ternary complexes [2].
| Evidence Dimension | GSPT1 protein degradation (as % of DMSO control) |
|---|---|
| Target Compound Data | PEG4-containing PROTAC: ~60-80% degradation (estimated from graphical data) |
| Comparator Or Baseline | PEG2-containing PROTAC: <10% degradation; PEG6-containing PROTAC: ~40-60% degradation |
| Quantified Difference | PEG4 vs. PEG2: >6-fold increase; PEG4 vs. PEG6: ~1.3-1.5-fold increase |
| Conditions | MCF7 cells, 24 h treatment, 1 µM PROTAC concentration |
Why This Matters
Selecting Br-PEG4-CH2-Boc as a linker building block provides a PEG4 spacer that has been empirically validated in a PROTAC context to yield superior degradation efficiency compared to PEG2 and PEG6 alternatives, reducing the need for extensive linker-length optimization during library synthesis.
- [1] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026, 283, 117090. https://doi.org/10.1016/j.ejmech.2026.117090 View Source
- [2] Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. BOC Sciences Resource Center, 2025. https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
